molecular formula C11H22O9 B14440683 Acetic acid;3-methylbut-2-ene-1,1,4-triol CAS No. 74997-73-2

Acetic acid;3-methylbut-2-ene-1,1,4-triol

Cat. No.: B14440683
CAS No.: 74997-73-2
M. Wt: 298.29 g/mol
InChI Key: OQDSQRNJAWSYPI-UHFFFAOYSA-N
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Description

Acetic acid;3-methylbut-2-ene-1,1,4-triol is an organic compound with a unique structure that combines the properties of acetic acid and a triol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylbut-2-ene-1,1,4-triol can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-ene-1,1,4-triol with acetic anhydride under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylbut-2-ene-1,1,4-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The hydroxyl groups in the triol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;3-methylbut-2-ene-1,1,4-triol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of acetic acid;3-methylbut-2-ene-1,1,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-methylbut-2-ene-1,1,4-triol: A similar compound without the acetic acid moiety.

    Acetic acid: A simple carboxylic acid without the triol structure.

    But-2-ene-1,4-diol: A diol with a similar carbon backbone but lacking the acetic acid group.

Uniqueness

Acetic acid;3-methylbut-2-ene-1,1,4-triol is unique due to its combination of acetic acid and triol functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

74997-73-2

Molecular Formula

C11H22O9

Molecular Weight

298.29 g/mol

IUPAC Name

acetic acid;3-methylbut-2-ene-1,1,4-triol

InChI

InChI=1S/C5H10O3.3C2H4O2/c1-4(3-6)2-5(7)8;3*1-2(3)4/h2,5-8H,3H2,1H3;3*1H3,(H,3,4)

InChI Key

OQDSQRNJAWSYPI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(O)O)CO.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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